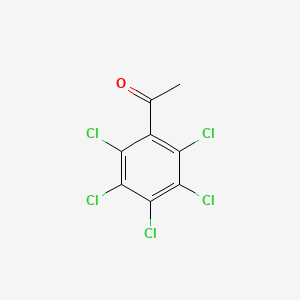

Pentachloroacetophenone

Beschreibung

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming substituted aromatic ketones. The primary compound identified in chemical databases carries the IUPAC name 1-(2,3,4,5,6-pentachlorophenyl)ethanone, which clearly indicates the substitution pattern and functional group arrangement. This nomenclature system precisely specifies the location of each chlorine substituent on the phenyl ring, with the numbering system beginning from the carbon atom bearing the acetyl group. The systematic name reflects the complete substitution of all available hydrogen atoms on the phenyl ring with chlorine atoms, creating a perchlorinated aromatic system attached to an ethanone functional group.

Alternative naming conventions for this compound include the use of traditional common names and various synonyms that appear in chemical literature. The compound is frequently referred to as this compound in simplified nomenclature systems, while more descriptive names such as ethanone, 1-(pentachlorophenyl)- appear in regulatory and database entries. Additional synonyms include 1-(pentachlorophenyl)ethanone and acetophenone, 2',3',4',5',6'-pentachloro-, which emphasize different aspects of the molecular structure. These various naming conventions reflect the historical development of chemical nomenclature and the need for clear identification across different chemical databases and regulatory systems.

Eigenschaften

CAS-Nummer |

25201-35-8 |

|---|---|

Molekularformel |

C8H3Cl5O |

Molekulargewicht |

292.4 g/mol |

IUPAC-Name |

1-(2,3,4,5,6-pentachlorophenyl)ethanone |

InChI |

InChI=1S/C8H3Cl5O/c1-2(14)3-4(9)6(11)8(13)7(12)5(3)10/h1H3 |

InChI-Schlüssel |

HPWXYMIPHGLDLX-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |

Kanonische SMILES |

CC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |

Synonyme |

pentachloroacetophenone |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Side-Chain Chlorination in Formic Acid

The most widely documented method involves side-chain chlorination of ring-substituted acetophenones. Key steps include:

-

Substrate : 2',4'-dichloroacetophenone or trichloroacetophenone derivatives.

-

Solvent : Formic acid (≥98% purity) mixed with hydrochloric acid (1–5% w/w) to enhance reactivity.

-

Conditions :

Example : Chlorination of 2',4'-dichloroacetophenone in formic acid (200 mL) at 50°C for 5 hours yields 94% 2,2,2',4',5'-pentachloroacetophenone with 98% purity.

Solvent and Catalyst Optimization

-

Alternative solvents : Acetic acid or carbon tetrachloride reduce yields (<70%) due to incomplete chlorination.

-

Catalysts : Trace FeCl₃ or AlCl₃ (0.1–0.5% w/w) improve regioselectivity, minimizing polychlorinated byproducts.

Friedel-Crafts Acylation of Chlorobenzenes

Reaction Mechanism

This method employs Friedel-Crafts alkylation to construct the acetophenone backbone:

-

Substrates : 1,2,4-Trichlorobenzene and dichloroacetyl chloride.

-

Conditions :

-

Temperature: 110–130°C (exothermic reaction).

-

Reaction time: 4–6 hours under nitrogen atmosphere.

-

Example : Acylation of 1,2,4-trichlorobenzene (50 g) with dichloroacetyl chloride (35 g) in AlCl₃ (45 g) yields 79% 2,2,2',4',5'-pentachloroacetophenone.

Isomer Separation via Hemiketal Formation

Crude products often contain 2,2,2',3',6'-pentachloroacetophenone as a byproduct. Purification involves:

-

Hemiketal formation : Reaction with methanol or ethanol (1.2:1 molar ratio) catalyzed by H₂SO₄ (0.04 mol%).

-

Crystallization : Hemiketals of the desired isomer precipitate, while undesired isomers remain in solution.

-

Regeneration : Heating hemiketals under vacuum recovers pure 2,2,2',4',5'-pentachloroacetophenone (m.p. 131–133°C).

Catalytic Chlorination with Controlled Chlorine Flow

Stepwise Chlorination Protocols

Recent patents highlight chlorine flow modulation to suppress dioxin formation:

-

Substrate : Phenol or lower chlorophenols.

-

Conditions :

Example : Chlorination of 2,4,5-trichlorophenol at 180°C with AlCl₃ (0.75% w/w) yields 82% pentachloroacetophenone, with dioxin levels <0.1 ppm.

Comparative Analysis of Methods

| Method | Reaction Conditions | Catalyst | Yield | Purity | Byproducts |

|---|---|---|---|---|---|

| Direct Chlorination | 50°C, 5 hr, formic acid | HCl/FeCl₃ | 94% | 98% | Tetrachloroacetophenone (2%) |

| Friedel-Crafts Acylation | 120°C, 6 hr, AlCl₃ | AlCl₃ | 79% | 92% | Isomers (10%) |

| Catalytic Chlorination | 180°C, 3 hr, AlCl₃/Ni | AlCl₃/Ni | 82% | 95% | Dioxins (<0.1 ppm) |

Challenges and Optimization Strategies

Byproduct Mitigation

Analyse Chemischer Reaktionen

Types of Reactions

Pentachloroacetophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pentachlorobenzoic acid.

Reduction: Reduction reactions can convert it into less chlorinated derivatives.

Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products

Oxidation: Pentachlorobenzoic acid.

Reduction: Various less chlorinated ethanone derivatives.

Substitution: Products depend on the nucleophile used, such as pentachlorophenol when hydroxide is used.

Wissenschaftliche Forschungsanwendungen

Pentachloroacetophenone has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: Studied for its effects on biological systems, particularly its toxicity and environmental impact.

Medicine: Investigated for potential therapeutic applications, although its high toxicity limits its use.

Industry: Used in the manufacture of pesticides, herbicides, and other agrochemicals.

Wirkmechanismus

The mechanism of action of Pentachloroacetophenone involves its interaction with cellular components. The compound can disrupt cellular processes by binding to proteins and enzymes, leading to inhibition of their function. It can also generate reactive oxygen species, causing oxidative stress and damage to cellular structures.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Chlorinated Acetophenones and Phenols

Toxicity and Environmental Impact

- p-Chloroacetophenone: Classified with acute toxicity (H302, H315) but lacks detailed ecotoxicological data .

- Phenacyl Chloride : Classified as Acute Tox. 2 (oral), Skin Irrit. 2, and Eye Dam. 1, with respiratory sensitization risks .

- Pentachlorophenol: Well-documented toxicity, including hepatotoxicity and carcinogenicity (EPA Group B2). Biomarkers of exposure (e.g., urinary metabolites) and environmental partitioning (soil adsorption) are extensively studied .

Table 2: Regulatory and Hazard Profiles

Q & A

Q. What are the established synthetic routes for pentachloroacetophenone, and how can purity be optimized in laboratory settings?

this compound can be synthesized via the reaction of penta-chloromagnesium chloride, followed by purification using concentrated sulfuric acid and sublimation at 0.1 mm Hg to achieve >95% purity . Key steps include:

- Acid purification : Dissolve crude product in sulfuric acid, filter through sintered glass, and precipitate via water dilution.

- Sublimation : Reduces impurities, yielding colorless crystals (m.p. 89–90°C).

- Yield optimization : Adjust stoichiometry of Grignard reagents and reaction time to improve yields beyond the reported 31% .

Q. What analytical techniques are most reliable for characterizing this compound’s physicochemical properties?

Use GC/MS for structural confirmation and HPLC/UV for purity assessment. For environmental matrices (e.g., water), acidify samples to pH 2, extract with dichloromethane, and concentrate before analysis to detect trace levels (detection limit: 3.6 µg/L) . Melting point (89–90°C) and sublimation behavior are critical for identity verification .

Q. How should researchers design toxicity studies to evaluate systemic effects of this compound?

Follow EPA inclusion criteria (Table C-1):

- Exposure routes : Prioritize oral and inhalation pathways for systemic toxicity.

- Endpoints : Monitor respiratory effects, body weight changes, and mortality in mammalian models.

- Dose stratification : Use NOAEL/LOAEL benchmarks from analogous chlorinated compounds (e.g., pentachlorophenol) to establish safe exposure thresholds .

Advanced Research Questions

Q. What mechanisms underlie the environmental persistence of this compound, and how can degradation pathways be experimentally validated?

Investigate photolytic degradation under UV light and microbial metabolism in soil/water systems. Use isotopic labeling (e.g., ¹³C) to track degradation intermediates via LC-QTOF-MS. Compare kinetic rates with structurally similar compounds (e.g., pentachlorophenol) to identify halogen-specific stability factors .

Q. How can researchers resolve contradictions in reported toxicity data across different experimental models?

Conduct systematic reviews using PubMed® and Web of Science filters (Tables C-1, C-40) . Address discrepancies by:

- Cross-model validation : Compare in vitro (e.g., hepatocyte assays) and in vivo (rodent) data.

- Dose-response alignment : Normalize exposure durations and concentrations using toxicokinetic models.

- Meta-analysis : Pool data from cohort studies and adjust for confounding variables (e.g., species-specific metabolic pathways) .

Q. What advanced computational tools can predict this compound’s reactivity in novel synthetic applications?

Employ AI-powered synthesis planners (e.g., Template_relevance Reaxys) to map feasible reactions. Validate predictions with DFT calculations for transition-state energetics and substituent effects. Prioritize routes with <5 synthetic steps and >70% atom economy .

Q. What methodological considerations are critical for detecting this compound in complex environmental matrices like soil or sediment?

- Sample preparation : Acidify to pH 11 for base/neutral fraction separation, then extract with dichloromethane.

- Cleanup : Use alumina columns to remove interfering organics.

- Detection : GC/ECD for low concentrations (1 µg/L in urine) or GC/MS for structural confirmation .

Methodological Tables

Table 1. Key Parameters for Toxicity Study Design

| Parameter | Specification |

|---|---|

| Species | Rodents (rats/mice), human cell lines |

| Exposure Duration | Acute (24–72 hr), Subchronic (90 days) |

| Critical Endpoints | Respiratory function, hepatic enzymes |

Table 2. Analytical Methods for Environmental Detection

| Matrix | Method | Detection Limit |

|---|---|---|

| Water | GC/MS | 3.6 µg/L |

| Soil | HPLC/UV | 5.0 µg/kg |

| Urine | GC/ECD | 1.0 µg/L |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.